molecular formula C9H5ClF2N2O B3024669 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole CAS No. 937633-19-7

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole

Cat. No.: B3024669
CAS No.: 937633-19-7
M. Wt: 230.6 g/mol
InChI Key: SUFHNHWSKBLQSF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole is a versatile chemical intermediate built on the 1,3,4-oxadiazole scaffold, a well-known pharmacophore in medicinal chemistry . This heterocyclic compound is characterized by a chloromethyl group at the 2-position, which serves as a reactive handle for further synthetic elaboration through nucleophilic substitution reactions, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . The 2,4-difluorophenyl substituent at the 5-position is a common feature in bioactive molecules, often influencing electronic properties and target binding. The 1,3,4-oxadiazole core is a bioisostere for esters and carboxamides, contributing to improved metabolic stability and a favorable pharmacokinetic profile in drug candidates . Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities in scientific research, including potent antimicrobial , anticancer , and antioxidant effects . The reactive chloromethyl group is particularly valuable for designing hybrid molecules by conjugating the oxadiazole moiety with other pharmacophores, a strategy often used to develop novel agents with multifunctional activity or to target specific enzymes like thymidylate synthase, histone deacetylase (HDAC), or protein kinases . This compound is intended for research applications only and is a valuable building block in drug discovery and development programs. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHNHWSKBLQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2,4-difluorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Scientific Research Applications

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound Substituents (C2/C5) Target Cell Line (IC₅₀/GP) Key Findings Reference
Target Compound C2: Chloromethyl; C5: 2,4-difluorophenyl Hep-G2 (IC₅₀ = 2.46 µg/mL) Selective liver cancer activity
2-(4-Chlorophenyl)-5-(4-fluorophenyl) C2: 4-Chlorophenyl; C5: 4-Fluorophenyl SF-295 (GP = 98.74% at 10⁻⁵ M) Broad-spectrum anticancer activity
5-(4-Nitrophenyl)-2-(4-chlorophenyl) C2: 4-Chlorophenyl; C5: 4-Nitrophenyl CNS depressant activity High CNS activity, low toxicity
2-(Chloromethyl)-5-(2,4-dichlorophenyl) C2: Chloromethyl; C5: 2,4-dichlorophenyl MCF7 (IC₅₀ = 3.12 µg/mL) Moderate breast cancer activity

Key Observations :

  • Electron-Withdrawing Groups: The 2,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects than monohalogenated analogs (e.g., 4-fluorophenyl in ), enhancing metabolic stability and receptor binding .
  • Chloromethyl Reactivity: The chloromethyl group enables facile derivatization into amine-linked prodrugs, a feature absent in non-chlorinated analogs like 2-(4-chlorophenyl)-5-(4-fluorophenyl) .

Table 2: Antibacterial Activity of Sulfone-Containing Oxadiazoles

Compound Substituents (C2/C5) Pathogen (EC₅₀, µg/mL) Activity vs. Controls Reference
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl C2: Methylsulfonyl; C5: Fluorophenyl-sulfonyl Xanthomonas oryzae (0.17) Superior to bismerthiazol
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl) C2: 4-Fluorophenoxymethyl; C5: Methylsulfonyl X. oryzae (0.45) 10x more potent than benzyl analogs
Target Compound Derivatives C2: Amine-linked; C5: 2,4-difluorophenyl Not tested for antibacterial N/A

Key Observations :

  • Substituent Flexibility: Phenoxymethyl groups (e.g., in ) enhance antibacterial activity compared to rigid phenyl substituents due to improved structural flexibility and hydrogen-bonding capacity .
  • Electron Effects : Sulfone and sulfonyl groups increase electron deficiency, improving interaction with bacterial receptors . The target compound’s lack of sulfone groups may limit its antibacterial utility compared to these analogs.

Physicochemical and Structural Properties

Table 3: Crystallographic and Spectral Data

Compound Crystal Structure Features Spectral Characterization Reference
2-(Adamantan-1-yl)-5-(4-nitrophenyl) Para-nitro group; planar oxadiazole core IR: 1520 cm⁻¹ (NO₂ stretch)
Target Compound Not reported IR: 760 cm⁻¹ (C-F stretch); ¹H NMR: δ 4.8 (CH₂Cl)
2-(2,4-Dichlorophenyl)-5-(methylthio) Ortho-dichloro substitution MS: m/z 292 [M+H]⁺

Key Observations :

  • Halogen Effects : The 2,4-difluorophenyl group in the target compound reduces steric hindrance compared to bulkier dichlorophenyl or adamantyl substituents .
  • Spectral Signatures : The chloromethyl group (δ 4.8 ppm in ¹H NMR) and C-F stretches (IR) are distinctive markers for the target compound .

Biological Activity

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS: 937633-19-7) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9_9H5_5ClF2_2N2_2O
  • Molar Mass : 230.60 g/mol
  • Structure : The compound features a chloromethyl group and a difluorophenyl moiety, contributing to its unique biological profile.

Anticancer Properties

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer activity. A study highlighted that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference CompoundIC50_{50} (µM)
MCF-7 (Breast Cancer)0.65Tamoxifen10.38
A549 (Lung Cancer)1.25Doxorubicin0.12
HeLa (Cervical Cancer)2.41N/AN/A

The compound demonstrated a dose-dependent increase in apoptosis markers such as p53 and caspase-3 cleavage in MCF-7 cells, indicating its mechanism of action may involve the induction of apoptotic pathways .

Antibacterial Activity

In addition to its anticancer properties, oxadiazole derivatives have been investigated for antibacterial effects. A study reported that certain oxadiazole compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

  • Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of several oxadiazole derivatives for their anticancer properties. Among them, the compound exhibited superior activity against MCF-7 cells compared to traditional chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of oxadiazole derivatives found that modifications in the phenyl ring significantly enhanced activity against resistant bacterial strains .

Q & A

What are the standard synthetic routes for 2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole, and how can purity be optimized?

The compound is typically synthesized via cyclization of hydrazide intermediates. A common method involves reacting 2,4-difluorobenzoyl chloride with chloromethyl hydrazine derivatives under reflux in anhydrous solvents like THF or DCM. For example, analogous syntheses of chloromethyl-oxadiazoles (e.g., 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole) use acid-catalyzed cyclization with yields up to 81% after column chromatography . Purity optimization involves recrystallization (e.g., ethanol/water mixtures) and monitoring by TLC or HPLC. Reaction conditions (pH, temperature) must be tightly controlled to minimize side products like uncyclized hydrazides .

Which spectroscopic and analytical techniques are critical for structural validation of this oxadiazole derivative?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxadiazole ring (signals at δ 8.3–8.7 ppm for aromatic protons) and chloromethyl group (δ 4.5–4.8 ppm for –CH2_2Cl) .
  • IR spectroscopy : Absorbance at 1610–1670 cm1^{-1} (C=N stretching) and 680–720 cm1^{-1} (C–Cl) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 259) and chlorine isotopic patterns (M+2 peaks) validate the molecular formula .
  • Melting point analysis : Consistent with literature values (e.g., 121–123°C for analogous compounds) .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl (–CH2_2Cl) moiety is highly electrophilic, enabling nucleophilic substitution with thiols, amines, or alkoxides. For example:

  • Thioether formation : Reaction with thiols (e.g., 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol) in THF with triethylamine yields sulfanyl derivatives .
  • Sulfonation : Oxidation with mCPBA or H2_2O2_2/MoO3_3 converts –CH2_2Cl to sulfonyl (–SO2_2–) groups, enhancing polarity for biological applications .
    Kinetic studies suggest reactivity is solvent-dependent, with DCM or DMF providing optimal rates. Competing hydrolysis can occur in aqueous conditions, requiring anhydrous protocols .

What methodologies are used to evaluate the antimicrobial activity of this compound?

  • Agar diffusion assays : Zone of inhibition (ZOI) measurements against S. aureus and E. coli using streptomycin as a positive control .
  • MIC determination : Broth dilution methods (e.g., 0.5–128 µg/mL) to assess minimum inhibitory concentrations .
  • Structure-activity relationship (SAR) : Modifying the 2,4-difluorophenyl group or chloromethyl substituent (e.g., replacing Cl with –SCH3_3) impacts potency. For example, 2-(methylthio) derivatives show enhanced Gram-negative activity .

How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., E. coli DNA gyrase). Docking scores correlate with experimental MIC values .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >60% for derivatives with LogP <3.5) .
  • DFT calculations : HOMO/LUMO energies (e.g., HOMO: −6.2 eV) predict electron-deficient regions for electrophilic attack .

What role does this oxadiazole derivative play in polymer-based scintillators?

In radiation detection, oxadiazoles like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BPBD) act as primary dopants in polystyrene-based scintillators. The chloromethyl group enhances solubility in polymer matrices, while fluorinated aryl rings improve photon yield (e.g., 15,000 photons/MeV). Stability under gamma irradiation is critical, with degradation thresholds >106^6 Gy .

How do structural modifications impact the compound’s fluorescence properties?

  • Electron-withdrawing groups (e.g., –CF3_3) on the aryl ring increase quantum yield (Φ from 0.2 to 0.6) by reducing non-radiative decay .
  • Conjugation extension : Adding biphenyl moieties shifts emission maxima to 450–500 nm, suitable for blue-light scintillators .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole

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